Lipophilicity vs. Unsubstituted and Dimethyl Amide Analogs
The target compound exhibits an XLogP3 of 1.3, intermediate between the unsubstituted amide analog 2-[(carbamoylmethyl)sulfanyl]benzoic acid (logP = 0.9) and the dimethyl amide analog 2-{[(dimethylcarbamoyl)methyl]sulfanyl}benzoic acid (logP = 1.5) [1][2]. This 0.4 log-unit separation from each neighbor places the target in a distinct lipophilicity bin, which is relevant for programs where an optimal logP window of 1–3 is sought but excessive hydrophobicity (logP > 1.5) risks solubility-limited absorption or non-specific binding [3].
| Evidence Dimension | XLogP3-AA (computed lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 2-[(carbamoylmethyl)sulfanyl]benzoic acid (CAS 197236-53-6): XLogP3 = 0.9; 2-{[(dimethylcarbamoyl)methyl]sulfanyl}benzoic acid (CAS 852956-38-8): XLogP3 = 1.5 |
| Quantified Difference | ΔlogP = +0.4 (target vs. unsubstituted); ΔlogP = -0.2 (target vs. dimethyl) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07/2025.04.14) |
Why This Matters
A 0.4 logP difference corresponds to approximately 2.5-fold change in theoretical octanol-water partition coefficient, which can significantly shift membrane permeability and off-target binding profiles.
- [1] PubChem CID 17517944, XLogP3-AA = 1.3. https://pubchem.ncbi.nlm.nih.gov/compound/17517944. View Source
- [2] PubChem CID 900960, XLogP3-AA = 0.9; PubChem CID 4962315, XLogP3-AA = 1.5. https://pubchem.ncbi.nlm.nih.gov/. View Source
- [3] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
